molecular formula C18H24N4O2S B4741241 (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B4741241
M. Wt: 360.5 g/mol
InChI Key: NHVKSDMVCUUQNU-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a dimethylaminophenyl group, and a hydroxyethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-(2-hydroxyethyl)piperazin-1-yl)thiazolidin-4-one under specific reaction conditions such as controlled temperature and pH. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-20(2)15-5-3-14(4-6-15)13-16-17(24)19-18(25-16)22-9-7-21(8-10-22)11-12-23/h3-6,13,23H,7-12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVKSDMVCUUQNU-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 4
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 5
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

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